molecular formula C12H10F3NO2S B2467531 4-[3-(Trifluoromethyl)benzyl]-3,5-thiomorpholinedione CAS No. 338953-73-4

4-[3-(Trifluoromethyl)benzyl]-3,5-thiomorpholinedione

Cat. No.: B2467531
CAS No.: 338953-73-4
M. Wt: 289.27
InChI Key: NFKCFSNBMSIUTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[3-(Trifluoromethyl)benzyl]-3,5-thiomorpholinedione is a chemical compound known for its unique structural features and potential applications in various fields. The presence of a trifluoromethyl group attached to a benzyl moiety, combined with a thiomorpholinedione core, imparts distinct chemical and physical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-(Trifluoromethyl)benzyl]-3,5-thiomorpholinedione typically involves the reaction of 3-(trifluoromethyl)benzyl bromide with thiomorpholine-3,5-dione under specific conditions. The reaction is usually carried out in an organic solvent such as toluene, with the presence of a base like sodium hydride to facilitate the nucleophilic substitution reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

4-[3-(Trifluoromethyl)benzyl]-3,5-thiomorpholinedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced thiomorpholine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where the trifluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Nucleophiles such as amines, thiols; reactions are conducted in polar aprotic solvents like dimethylformamide.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thiomorpholine derivatives

    Substitution: Various substituted benzyl derivatives

Scientific Research Applications

4-[3-(Trifluoromethyl)benzyl]-3,5-thiomorpholinedione has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethyl)benzylamine
  • 4-(Trifluoromethyl)benzyl bromide
  • 4-(Trifluoromethyl)benzenemethanamine

Uniqueness

4-[3-(Trifluoromethyl)benzyl]-3,5-thiomorpholinedione stands out due to its unique combination of a trifluoromethyl group and a thiomorpholinedione core. This structural arrangement imparts distinct chemical properties, such as increased stability and lipophilicity, which are not commonly found in other similar compounds .

Properties

IUPAC Name

4-[[3-(trifluoromethyl)phenyl]methyl]thiomorpholine-3,5-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F3NO2S/c13-12(14,15)9-3-1-2-8(4-9)5-16-10(17)6-19-7-11(16)18/h1-4H,5-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFKCFSNBMSIUTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)CS1)CC2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F3NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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